molecular formula C15H20N2O3 B5864988 N,N-diallyl-N'-(2,4-dimethoxyphenyl)urea

N,N-diallyl-N'-(2,4-dimethoxyphenyl)urea

Cat. No.: B5864988
M. Wt: 276.33 g/mol
InChI Key: UHDCVFFXGQXZKA-UHFFFAOYSA-N
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Description

N,N-Diallyl-N'-(2,4-dimethoxyphenyl)urea is a urea derivative characterized by two allyl groups attached to the nitrogen atoms of the urea moiety and a 2,4-dimethoxyphenyl substituent on the aryl group. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1,1-bis(prop-2-enyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-5-9-17(10-6-2)15(18)16-13-8-7-12(19-3)11-14(13)20-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDCVFFXGQXZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects on Chemical Properties

The substituents on urea derivatives significantly alter their physical, chemical, and biological properties. Below is a comparative analysis of key compounds:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Urea Nitrogen Aryl Group Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N,N-Diallyl-N'-(2,4-dimethoxyphenyl)urea Diallyl 2,4-dimethoxyphenyl C₁₄H₁₈N₂O₃ ~262.3 (estimated) Potential agrochemical use; high solubility in organic solvents
Fluometuron () Dimethyl 3-(trifluoromethyl)phenyl C₁₀H₁₁F₃N₂O 232.20 Herbicide; hydrophobic due to CF₃ group
N,N’-(Di-3,4-dichlorophenyl)urea () None (free NH groups) 3,4-dichlorophenyl C₁₃H₈Cl₄N₂O 350.03 High thermal stability; possible pesticide
N,N’-di-[4-(methanesulfonyloxy)phenyl]urea () Methanesulfonyloxy 4-methanesulfonyloxyphenyl C₁₅H₁₆N₂O₆S₂ 408.48 Electron-withdrawing groups; potential polymer precursor
Key Observations:
  • Substituent Electronic Effects : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing solubility in polar solvents. In contrast, fluometuron’s trifluoromethyl group is electron-withdrawing, increasing hydrophobicity .
  • Molecular Weight : The target compound’s lower molecular weight (~262.3 g/mol) compared to sulfonyloxy-substituted ureas (e.g., 408.48 g/mol in ) may improve bioavailability or diffusion in applications like agrochemicals .

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